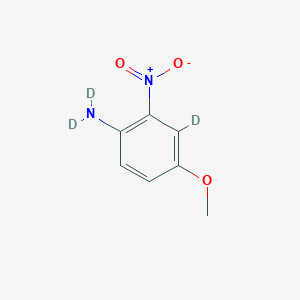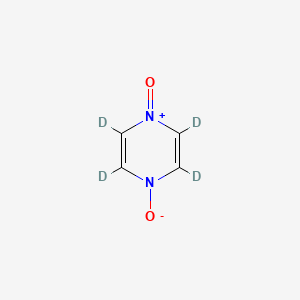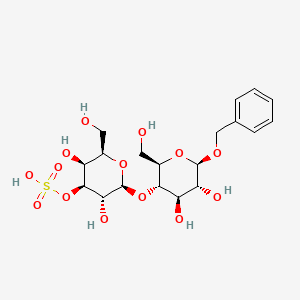
Tris(triphenylphosphine)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(triphenylphosphine)nickel is a coordination compound that features a nickel center coordinated by three triphenylphosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and versatile applications. It is often used as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(triphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with triphenylphosphine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an inert atmosphere to prevent oxidation. The general reaction is as follows:
NiCl2+3PPh3+NaBH4→Ni(PPh3)3+NaCl+B2H6
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. similar methods involving the reduction of nickel salts in the presence of triphenylphosphine are employed on a larger scale, often using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Tris(triphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The triphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve phosphine ligands or nitrogen-based ligands.
Major Products:
Oxidation: Nickel(II) complexes with various ligands.
Reduction: Reduced organic compounds and nickel(0) species.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Tris(triphenylphosphine)nickel has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of nickel-containing enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tris(triphenylphosphine)nickel exerts its effects is primarily through its role as a catalyst. The nickel center can undergo oxidative addition and reductive elimination, facilitating the formation and breaking of chemical bonds. The triphenylphosphine ligands stabilize the nickel center and modulate its reactivity, allowing for precise control over the catalytic process.
Comparison with Similar Compounds
Tetrakis(triphenylphosphine)nickel(0): Another nickel-phosphine complex with four triphenylphosphine ligands.
Bis(triphenylphosphine)nickel(II) chloride: A nickel complex with two triphenylphosphine ligands and two chloride ligands.
Tris(triphenylphosphine)rhodium(I) chloride: A rhodium complex with similar coordination to tris(triphenylphosphine)nickel.
Uniqueness: this compound is unique due to its specific coordination environment and the resulting electronic properties. This makes it particularly effective as a catalyst in certain reactions where other similar compounds may not perform as well.
Properties
Molecular Formula |
C54H45NiP3 |
|---|---|
Molecular Weight |
845.5 g/mol |
IUPAC Name |
nickel;triphenylphosphane |
InChI |
InChI=1S/3C18H15P.Ni/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H; |
InChI Key |
VGZIOHINNQGTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)




![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

